3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-3-4-13(10-16)11-17-9-8-14-5-1-2-6-15(14)12-17/h1-7,10,18H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYYVXYAPUGZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
The major products formed from these reactions include quinones, dihydroisoquinoline derivatives, and various substituted phenol compounds.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds related to 3-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives that demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, suggesting a strong potential for further development as anticancer agents .
1.2 Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. Tetrahydroisoquinoline derivatives have been shown to interact with orexin receptors, which are implicated in various neurological disorders including narcolepsy and obesity. These interactions may open new avenues for treating conditions related to sleep disorders and appetite regulation .
1.3 Anti-inflammatory Properties
There is evidence suggesting that derivatives of tetrahydroisoquinoline possess anti-inflammatory properties. This can be particularly beneficial in treating chronic inflammatory diseases where inflammation plays a central role in disease progression .
Case Studies
Case Study 1: Anticancer Screening
In a systematic study involving various synthesized derivatives of tetrahydroisoquinoline, researchers screened for anticancer activity against multiple cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced the anticancer efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development .
Case Study 2: Neuropharmacology Research
Another study focused on the interaction of tetrahydroisoquinoline derivatives with orexin receptors. The findings suggested that these compounds could modulate sleep-wake cycles and appetite control in animal models, providing a promising basis for future therapeutic applications in sleep disorders and obesity management .
Summary of Findings
The compound this compound demonstrates significant potential across various therapeutic areas:
Mechanism of Action
The mechanism of action of 3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline moiety can interact with hydrophobic pockets in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors involved in neuroinflammation and neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The THIQ scaffold is a common feature among the compounds discussed. Key variations include:
- Substituent Position : Modifications at the 1-, 6-, and 7-positions of the THIQ ring are prevalent in analogs (e.g., methoxy, trifluoroethoxy, or benzyloxy groups) .
- Functional Groups: The target compound’s phenol group contrasts with common substituents like acetamides (e.g., N-benzyl-2-yl derivatives in and ) or hydroxamates (e.g., ZYJ-34v in ).
Functional Group Analysis
Phenol vs. Alkoxy/Acetamide Groups
- However, it may reduce blood-brain barrier penetration, limiting central nervous system (CNS) targeting .
- Methoxy/Alkoxy Groups (Compounds 17a, 17b, 51–55) : These lipophilic groups (e.g., propoxy, trifluoroethoxy) are associated with increased membrane permeability and orexin-1 receptor antagonism .
- Acetamide Groups (Compounds 51–55) : The N-benzyl-2-yl acetamide moiety is a hallmark of orexin receptor antagonists, with substituent bulkiness (e.g., naphthylmethyl in Compound 54) influencing receptor selectivity .
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Receptor Binding: Methoxy-substituted THIQs (e.g., Compound 51) exhibit nanomolar affinity for orexin-1 receptors due to optimal lipophilicity and steric bulk . The phenol group in the target compound may reduce affinity for lipophilic binding pockets.
Key Research Findings
- Orexin Antagonists : Alkoxy-substituted THIQs (e.g., 6-propoxy in Compound 17a) show superior orexin-1 receptor selectivity (IC₅₀ < 50 nM) compared to unsubstituted analogs .
- Antitumor Activity: Hydroxamate derivatives like ZYJ-34v demonstrate potent HDAC inhibition (IC₅₀ = 8.2 nM) and in vivo efficacy against xenograft models .
- Chiral Derivatives: Enantiomeric THIQ analogs (e.g., (R)- and (S)-THIQ-3-yl methanol in ) highlight the role of stereochemistry in biological activity .
Biological Activity
3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on neuroprotective effects, antioxidant properties, and its role in neurodegenerative diseases.
- Molecular Formula : C₁₆H₁₇NO
- Molecular Weight : 239.31 g/mol
- CAS Number : 414881-77-9
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown significant neuroprotection against various dopaminergic neurotoxins in cultured neurons. This suggests that similar structural analogs may offer protective benefits against neurodegenerative conditions like Parkinson's disease .
Antioxidant Activity
Antioxidant assays have demonstrated that compounds with tetrahydroisoquinoline structures possess strong antioxidant capabilities. They can mitigate oxidative stress-related damage in neuronal cells by upregulating antioxidant enzymes. This property is crucial for protecting neurons from oxidative damage associated with aging and neurodegenerative diseases .
Effects on Amyloid Beta Aggregation
Studies have indicated that derivatives of tetrahydroisoquinoline can inhibit the aggregation of amyloid beta (Aβ) peptides. This is particularly relevant for Alzheimer's disease research, where Aβ aggregation is a hallmark feature. Compounds that prevent this aggregation may contribute to therapeutic strategies aimed at reducing amyloid plaque formation in the brain .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for human health:
- Neuroprotective Mechanisms :
- Inhibition of Aβ Aggregation :
- Oxidative Stress Mitigation :
Data Tables
Q & A
Q. What are the critical factors influencing the synthetic yield and purity of 3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol?
- Methodological Answer : The synthesis of this compound requires precise control of reaction parameters:
- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like premature cyclization or decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates, while ethanol may improve stereochemical outcomes .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate key steps like alkylation or ring closure.
- pH Control : Acidic conditions stabilize intermediates during nucleophilic substitution steps.
Post-synthesis, purity is assessed via HPLC or GC (>88% purity threshold as per industrial standards) .
Q. Which purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts. For polar derivatives, reverse-phase C18 columns are recommended .
- Recrystallization : Ethanol/water mixtures yield crystalline solids, though challenges arise if the compound is oil-like (common in tetrahydroisoquinoline derivatives) .
- Distillation : Vacuum distillation is applicable for thermally stable intermediates but requires careful monitoring to avoid decomposition.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylene groups adjacent to the tetrahydroisoquinoline moiety (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirm the phenolic oxygen’s electronic environment (δ 150–160 ppm for C-OH).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemistry and validates intramolecular hydrogen bonding patterns .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., chair-boat transitions in tetrahydroisoquinoline) may split signals. Use variable-temperature NMR to observe coalescence .
- 2D Techniques : NOESY or HSQC correlations clarify spatial relationships between protons and carbons.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and assign ambiguous peaks .
Q. What mechanistic insights guide the design of catalytic pathways for this compound’s derivatives?
- Methodological Answer :
- Multi-Component Reactions (MCRs) : CuCl-catalyzed condensations (e.g., with 2-alkynylbenzaldehydes and phosphites) enable one-pot synthesis of phosphonate derivatives .
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., imine formation).
- Isotopic Labeling : ¹⁸O or ²H tracing reveals bond-breaking/reforming pathways in cyclization reactions .
Q. What strategies optimize the compound’s stability under physiological conditions for bioactivity studies?
- Methodological Answer :
- pH Buffering : Maintain physiological pH (7.4) to prevent phenolic OH deprotonation, which reduces solubility.
- Prodrug Design : Acetylate the phenolic group to enhance membrane permeability; enzymatic hydrolysis regenerates the active form in vivo .
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation.
- Docking Studies : Identify preferred binding conformations with biological targets (e.g., kinases or GPCRs) using AutoDock Vina .
- Reactivity Descriptors : Fukui indices (calculated via Gaussian) highlight nucleophilic/electrophilic sites for functionalization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Error Sources : Check for impurities (e.g., residual solvents) via TLC or GC-MS.
- Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) to match experimental conditions .
- Crystal Packing : X-ray structures may reveal intermolecular interactions (e.g., H-bonding) that alter spectral profiles .
Q. What advanced techniques validate the compound’s biological activity in vitro?
- Methodological Answer :
- Kinase Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to quantify inhibition constants (Kᵢ).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination via nonlinear regression .
- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .
Synthetic Innovation
Q. What novel routes enable the synthesis of structurally diverse analogs?
- Methodological Answer :
- Pictet-Spengler Modifications : Introduce substituents at the tetrahydroisoquinoline core via aldehydes with electron-withdrawing groups .
- Cross-Coupling : Suzuki-Miyaura reactions install aryl groups at the phenolic ring using Pd(PPh₃)₄ catalysts .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) achieve enantioselective acetylation of racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
